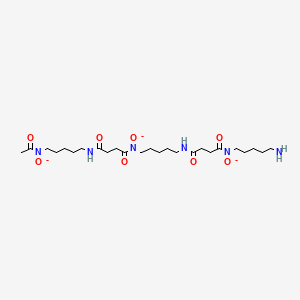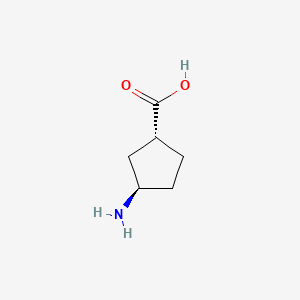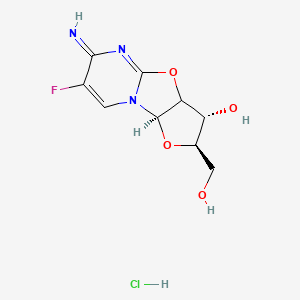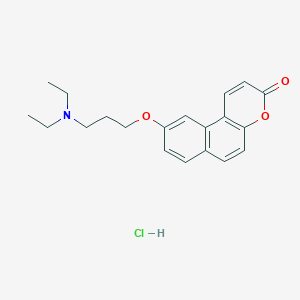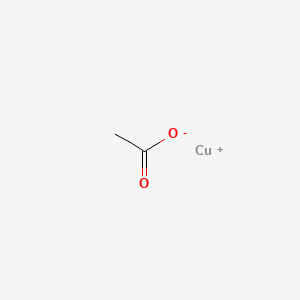
Cuprous acetate
Vue d'ensemble
Description
Synthesis Analysis
Recent advancements have enabled the efficient synthesis of cuprous oxide (Cu_2O), a closely related compound, using copper acetate as a precursor. One approach involves the reduction of copper acetate supported on graphite oxide using diethylene glycol, which results in Cu_2O nanoparticles dispersed on reduced graphene oxide with excellent catalytic activity (Xiaoyan Yan et al., 2012). Another method employs a polyol process for the synthesis of Cu_2O nanocrystals, which are then deposited on carbon nanofibers, showcasing enhanced photocatalytic performance (Yuan-Qun Wang et al., 2013).
Molecular Structure Analysis
The structure of cuprous compounds synthesized from copper acetate often features nanoscale morphologies. For instance, a microwave-assisted synthesis technique using benzyl alcohol has been developed for the rapid production of nanosize Cu_2O, highlighting the versatility of copper acetate as a precursor for nanostructured materials (Manohar A. Bhosale et al., 2013).
Chemical Reactions and Properties
Cuprous compounds exhibit a range of chemical behaviors depending on their synthesis method and conditions. For instance, cuprous oxide nanoflowers synthesized via hydrothermal methods demonstrate unique optical properties, which can be tailored by adjusting the synthesis conditions (A. Genç, 2018).
Physical Properties Analysis
The physical properties of cuprous compounds, including morphology and crystallinity, are influenced by the synthesis approach. Techniques such as radical oxidation at low temperatures have been used to synthesize Cu_2O films with specific orientations and optical properties, indicating the importance of process parameters in defining the material's physical characteristics (Zhigang Zang et al., 2013).
Chemical Properties Analysis
Cuprous compounds prepared from copper acetate exhibit a variety of chemical properties, including photocatalytic and electrocatalytic activities. For instance, Cu_2O nanoparticles dispersed on reduced graphene oxide have shown significant potential in applications requiring catalytic efficiency and stability (Xiaoyan Yan et al., 2012). Similarly, the photocatalytic performance of Cu_2O/CNFs composite films underlines the protective function of carbon fiber films to Cu_2O nanocrystals (Yuan-Qun Wang et al., 2013).
Applications De Recherche Scientifique
Agricultural Applications
- Field : Agriculture
- Application Summary : Cuprous acetate, in the form of copper-based nanoparticles, is used in agriculture due to its excellent antimicrobial activity, abundant raw material sources, and low production costs . These nanoparticles serve as efficient agrochemicals for modern agriculture .
- Methods of Application : The nanoparticles are used as nanoagrochemicals, which are more efficient and safer than traditional agrochemicals . They are designed to damage cellular structures, bind to biomolecules resulting in the biomolecular loss of function, and disrupt cellular homeostasis .
Antibacterial Applications
- Field : Biochemistry
- Application Summary : Cuprous acetate is used to prepare cuprous oxide/bovine serum albumin (Cu2O/BSA) hierarchical nanocomposite particles (NCPs) which exhibit excellent antibacterial performance .
- Methods of Application : Bovine serum albumin (BSA) acts as the structure-directing agents, guiding the nucleation, growth, and assembly of Cu(OH)2 at binding sites to construct the hierarchical structure and then Cu2O/BSA NCPs are achieved .
- Results : The synthesized nanocomposite with a hierarchical structure exhibited excellent antibacterial performance .
Clean Energy Applications
- Field : Clean Energy
- Application Summary : Cuprous acetate, in the form of cuprous oxide nanoparticles, has shown potential capabilities in the field of clean energy .
- Methods of Application : The research for the physical and chemical properties of cuprous oxide nanoparticles is vital for understanding the fabrication and growth mechanisms, and surface behaviors control for functional properties and potential applications .
- Results : The specific results or outcomes obtained in this field are not mentioned in the source .
Synthesis of Heterocycles
- Field : Organic Chemistry
- Application Summary : Cuprous acetate is used in the copper-catalyzed multicomponent synthesis of heterocycles . Heterocyclic compounds are an integral part of organic chemistry due to their presence in bioactive compounds .
- Methods of Application : Among cupric and cuprous salts tested, cupric acetate was found to be the best catalyst for the reaction . The scope and limitations of the tandem reaction were explored, and the target products were obtained in moderate to good yields .
- Results : The specific results or outcomes obtained in this field are not mentioned in the source .
Functionalization of Nanomaterials
- Field : Nanotechnology
- Application Summary : Cuprous acetate is used in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful strategy due to the high yields achieved, absence of by-products, and moderate conditions required both in aqueous medium and under physiological conditions . This particular chemistry offers great potential to functionalize a wide variety of electrode surfaces, nanomaterials, metallophthalocyanines (MPcs), and polymers .
- Methods of Application : Various methodologies can be employed for catalyst incorporation based on the direct addition of copper(I) salts (chloride, iodide, acetate) to the reaction environment, or on the in situ production by the reaction of copper(II) salts (sulfate or acetate) with hydroquinone or ascorbic acid as reducing agents .
- Results : The specific results or outcomes obtained in this field are not mentioned in the source .
Preparation of Copper Nanoparticles
- Field : Nanotechnology
- Application Summary : Cuprous acetate is used as a starting material for the preparation of copper nanoparticles .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The specific results or outcomes obtained in this field are not mentioned in the source .
Copper-Catalyzed Multicomponent Synthesis of Heterocycles
- Field : Organic Chemistry
- Application Summary : Cuprous acetate is used in the copper-catalyzed multicomponent synthesis of heterocycles . Heterocyclic compounds are an integral part of organic chemistry due to their presence in bioactive compounds .
- Methods of Application : Among cupric and cuprous salts tested, cupric acetate was found to be the best catalyst for the reaction . The scope and limitations of the tandem reaction were explored, and the target products were obtained in moderate to good yields .
- Results : The specific results or outcomes obtained in this field are not mentioned in the source .
Functionalization of Nanomaterials and Preparation of Electrochemical (Bio)Sensors
- Field : Nanotechnology
- Application Summary : Cuprous acetate is used in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful strategy due to the high yields achieved, absence of by-products, and moderate conditions required both in aqueous medium and under physiological conditions . This particular chemistry offers great potential to functionalize a wide variety of electrode surfaces, nanomaterials, metallophthalocyanines (MPcs), and polymers .
- Methods of Application : Various methodologies can be employed for catalyst incorporation based on the direct addition of copper(I) salts (chloride, iodide, acetate) to the reaction environment, or on the in situ production by the reaction of copper(II) salts (sulfate or acetate) with hydroquinone or ascorbic acid as reducing agents .
- Results : The specific results or outcomes obtained in this field are not mentioned in the source .
Preparation of Copper Nanoparticles
- Field : Nanotechnology
- Application Summary : Cuprous acetate is used as a starting material for the preparation of copper nanoparticles .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The specific results or outcomes obtained in this field are not mentioned in the source .
Propriétés
IUPAC Name |
copper(1+);acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKZUAOAYVHBOY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu(CH3COO), C2H3CuO2 | |
| Record name | copper(I) acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060511 | |
| Record name | Acetic acid, copper(1+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(I) acetate | |
CAS RN |
598-54-9 | |
| Record name | Cuprous acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, copper(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, copper(1+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper(1+) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPROUS ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U3N93LMZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



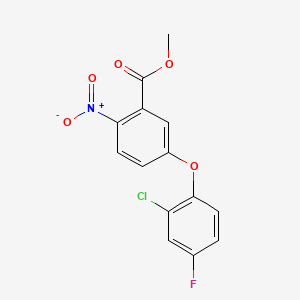
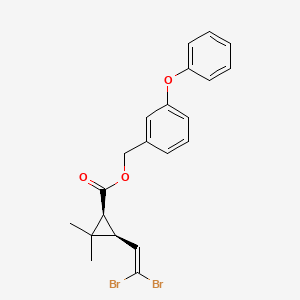
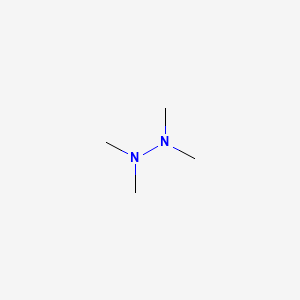
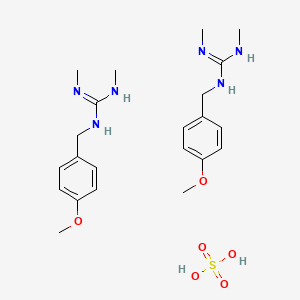
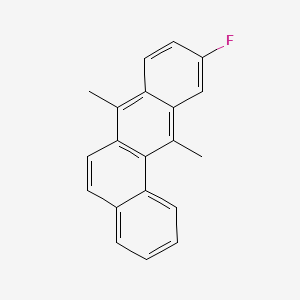
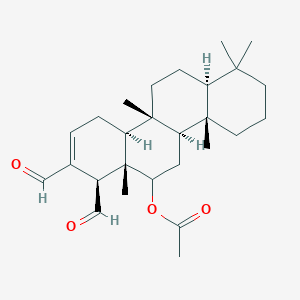
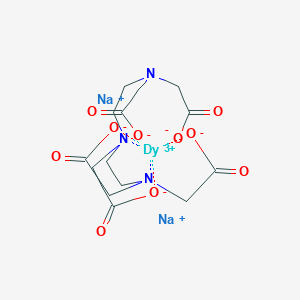
![(2s,4s,5r,6r)-5-Acetamido-4-hydroxy-2-(4-methyl-2-oxo-chromen-7-yl)oxy-6-[(2r)-1,2,3-trihydroxypropyl]tetrahydropyran-2-carboxylic acid](/img/structure/B1201644.png)
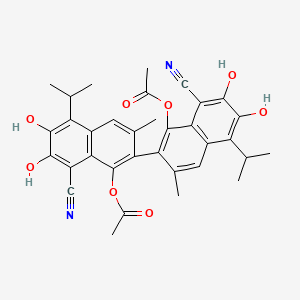
![Phenol, 2-methoxy-5-[(1E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B1201647.png)
